1-Hydroxy-6-methyliminopyridine-2-carboxylic acid
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Overview
Description
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methylamino group and a carboxylic acid 1-oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-pyridinecarboxylic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide.
Oxidation: Finally, the compound is oxidized to form the 1-oxide using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various N-oxides, reduced amines, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in inflammatory processes or activate receptors that modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: The parent compound without the methylamino and 1-oxide groups.
6-Amino-2-pyridinecarboxylic acid: Similar structure but without the methyl group.
6-(Dimethylamino)-2-pyridinecarboxylic acid: Contains an additional methyl group on the amino nitrogen.
Uniqueness
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is unique due to the presence of both the methylamino and 1-oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds .
Properties
CAS No. |
135589-82-1 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.152 |
IUPAC Name |
1-hydroxy-6-methyliminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-4-2-3-5(7(10)11)9(6)12/h2-4,12H,1H3,(H,10,11) |
InChI Key |
OJWIKRKWECVYGL-UHFFFAOYSA-N |
SMILES |
CN=C1C=CC=C(N1O)C(=O)O |
Synonyms |
2-Pyridinecarboxylicacid,6-(methylamino)-,1-oxide(9CI) |
Origin of Product |
United States |
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